molecular formula C24H25NO4 B2982579 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2411219-45-7

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2982579
CAS No.: 2411219-45-7
M. Wt: 391.467
InChI Key: MWVDSMGRKREILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its applications in various fields of scientific research, particularly in the synthesis of polypeptides and other macromolecules.

Preparation Methods

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid typically involves multiple steps. One common synthetic route includes the protection of amine groups using the fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid involves its ability to form stable complexes with various molecular targets. The Fmoc group provides protection to amine groups, allowing for selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for the synthesis of complex macromolecules and the study of molecular interactions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid lies in its specific structural configuration, which imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in scientific research and industry.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)16-10-13-24(11-5-12-24)25(14-16)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVDSMGRKREILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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